1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a chemical compound characterized by the presence of a cyclobutane ring and a cyano group attached to a phenyl ring that has both chlorine and fluorine substituents. Its molecular formula is C_{11}H_{8}ClF N, and it features a unique arrangement of atoms that contributes to its chemical properties and potential applications in various fields.
The compound is notable for its structural complexity, which includes a four-membered cyclobutane ring fused with a phenyl group that carries halogen substituents. This unique structure can influence its reactivity and interactions with biological systems.
These reactions are essential for modifying the compound for various applications, including pharmaceuticals.
Synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be achieved through several methods:
These methods allow for the efficient production of the compound with desired purity and yield.
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile has potential applications in:
Several compounds share structural similarities with 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, cyano group | Potentially high bioactivity |
| 1-(2-Chlorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, single chlorine | Less complex halogenation |
| 1-(4-Fluorophenyl)cyclobutanecarbonitrile | Cyclobutane ring, single fluorine | Different electronic properties |
| 2-(2-Chloro-4-fluorophenyl)propionitrile | Propionitrile instead of cyclobutane | Variation in reactivity due to chain length |
This comparison highlights the uniqueness of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile due to its specific combination of substituents and cyclic structure, which may confer distinct chemical behaviors and biological activities compared to similar compounds. Further research is warranted to explore these aspects comprehensively.
The IUPAC name 1-(2-chloro-4-fluorophenyl)cyclobutanecarbonitrile reflects its structure: a cyclobutane ring substituted with a carbonitrile group (-C≡N) and a phenyl ring bearing chlorine and fluorine at the 2- and 4-positions, respectively. The numbering prioritizes the carbonitrile-bearing carbon as position 1, with the phenyl group attached to the same carbon.
Isomeric distinctions arise from halogen substitution patterns. For example, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8) represents a positional isomer where chlorine occupies the phenyl ring’s para position. Such substitutions influence steric and electronic profiles, altering reactivity and physicochemical properties.
The cyclobutane ring adopts a puckered conformation to alleviate angle strain, reducing bond angles from the ideal 90° to approximately 88°. This non-planar geometry minimizes torsional strain by staggering adjacent hydrogen atoms, a feature confirmed via X-ray crystallography in related spirocyclic compounds.
The phenyl ring’s 2-chloro-4-fluoro substituents introduce steric interactions with the cyclobutane ring. Computational models suggest that the ortho-chloro group creates greater steric hindrance than para-substituted analogs, potentially distorting the cyclobutane ring’s puckering.
The electron-withdrawing chlorine (σ* = 3.0) and fluorine (σ* = 3.8) substituents polarize the phenyl ring, directing electron density away from the cyclobutane-carbonitrile system. Resonance effects delocalize electrons from the nitrile group into the cyclobutane ring, as shown in the SMILES structure: ClC1=C(C=CC(F)=C1)C2(CCC2)C#N.
Density Functional Theory (DFT) calculations on analogous systems reveal that such substitution patterns lower the LUMO energy, enhancing electrophilic reactivity. The nitrile group’s strong electron-withdrawing nature further stabilizes negative charge accumulation on the cyclobutane ring, influencing reaction pathways in synthetic applications.
The infrared spectroscopic characterization of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile reveals a distinctive vibrational fingerprint that reflects the unique structural features of this compound. The most prominent absorption is the characteristic nitrile stretching vibration, which appears in the 2220-2240 cm⁻¹ region as a strong, sharp peak [1]. This frequency range is typical for aromatic nitriles, where conjugation between the nitrile group and the aromatic ring system results in a slight red-shift compared to saturated nitriles, which typically absorb at 2240-2260 cm⁻¹ [1] [2].
The aromatic carbon-hydrogen stretching vibrations manifest as multiple medium-intensity bands in the 3080-3100 cm⁻¹ region [3] [4]. These absorptions are characteristic of aromatic compounds and appear at slightly higher frequencies than aliphatic carbon-hydrogen stretches, which occur below 3000 cm⁻¹. The aromatic carbon-carbon skeletal stretching vibrations are observed at approximately 1600 and 1500 cm⁻¹, representing the typical benzene ring vibrational modes [3].
The cyclobutane ring system contributes distinctive spectral features, with carbon-hydrogen stretching vibrations appearing as strong absorptions in the 2850-2950 cm⁻¹ range. Multiple bands are expected in this region due to the various methylene groups within the four-membered ring [5] [6]. The most diagnostic cyclobutane vibration is the ring breathing mode, which appears as a medium-intensity band in the 900-935 cm⁻¹ region [5]. This frequency range has been identified as characteristic of cyclobutane ring systems, particularly when bands also occur in the 2800-3000 cm⁻¹ region.
The halogen substituents contribute significant spectral features. The carbon-fluorine stretching vibration appears as a strong absorption in the 1250-1300 cm⁻¹ region [7] [8], while the carbon-chlorine stretching vibration occurs at 750-850 cm⁻¹ as a medium-intensity band. The aromatic carbon-hydrogen out-of-plane bending vibrations provide information about the substitution pattern, with strong absorptions in the 750-850 cm⁻¹ region [9]. The presence of three adjacent aromatic hydrogens would be expected to produce characteristic out-of-plane bending at approximately 780 cm⁻¹ [9].
| Vibrational Assignment | Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| C≡N stretching (aromatic nitrile) | 2220-2240 | Strong, Sharp | Conjugated nitrile shows lower frequency than saturated nitriles |
| C-H stretching (aromatic) | 3080-3100 | Medium | Characteristic of aromatic C-H bonds |
| C-H stretching (cyclobutane) | 2850-2950 | Strong | Multiple bands due to cyclobutane CH₂ groups |
| C=C stretching (aromatic) | 1600, 1500 | Medium | Typical aromatic skeletal vibrations |
| C-F stretching | 1250-1300 | Strong | Strong C-F bond characteristic |
| C-Cl stretching | 750-850 | Medium | C-Cl stretching region |
| Cyclobutane ring breathing | 900-935 | Medium | Characteristic cyclobutane ring vibration |
| C-H out-of-plane bending (aromatic) | 750-850 | Strong | Substitution pattern dependent |
| C-H in-plane bending (aromatic) | 1000-1275 | Medium | Multiple bands expected |
| Ring deformation | 400-600 | Variable | Weak, broad bands |
The nuclear magnetic resonance spectroscopic analysis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The aromatic region of the proton nuclear magnetic resonance spectrum exhibits characteristic patterns consistent with a 1,2,4-trisubstituted benzene ring system.
The aromatic protons display distinct chemical shifts reflecting their unique electronic environments. The hydrogen at the 3-position appears as a doublet of doublets in the 7.1-7.3 ppm region, showing coupling to both the fluorine atom and the adjacent aromatic hydrogen [10] [11]. The coupling constant with fluorine typically ranges from 8-10 Hz, while the meta-coupling with the hydrogen at position 5 is approximately 2-3 Hz. The hydrogen at position 5 resonates at 7.0-7.2 ppm as a doublet of doublets, exhibiting ortho-coupling to fluorine (6-8 Hz) and ortho-coupling to the hydrogen at position 6 (8-10 Hz) [10]. The hydrogen at position 6 appears as a doublet at 7.4-7.6 ppm, showing only ortho-coupling to the hydrogen at position 5.
The cyclobutane ring protons present complex multiplets due to the conformational dynamics and coupling patterns characteristic of four-membered ring systems [12] [13] [14]. The methylene protons alpha to the nitrile group appear at 2.8-3.2 ppm, showing the deshielding effect of the electron-withdrawing nitrile group. The geminal coupling constants within the cyclobutane ring typically range from 12-15 Hz, while vicinal coupling constants vary from 4-12 Hz depending on the relative stereochemistry and ring conformation [13] [14].
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-3 (aromatic) | 7.1-7.3 | Doublet of doublets | J(HF) = 8-10, J(HH) = 2-3 |
| H-5 (aromatic) | 7.0-7.2 | Doublet of doublets | J(HF) = 6-8, J(HH) = 8-10 |
| H-6 (aromatic) | 7.4-7.6 | Doublet | J(HH) = 8-10 |
| Cyclobutane CH₂ (α to nitrile) | 2.8-3.2 | Complex multiplet | ²J = 12-15, ³J = 8-12 |
| Cyclobutane CH₂ (β to nitrile) | 2.2-2.6 | Complex multiplet | ²J = 12-15, ³J = 6-10 |
| Cyclobutane CH₂ (γ to nitrile) | 2.0-2.4 | Complex multiplet | ²J = 12-15, ³J = 4-8 |
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of the molecule [15] [16]. The nitrile carbon appears as a sharp singlet at 118-120 ppm, characteristic of aromatic nitrile compounds [10]. The aromatic carbons show distinct chemical shifts reflecting their substitution patterns and electronic environments. The carbon bearing fluorine (C-4) appears as a doublet at 160-165 ppm with a large one-bond carbon-fluorine coupling constant of approximately 245 Hz [16]. The carbon bearing chlorine (C-2) resonates at 155-160 ppm as a doublet with a smaller coupling constant of about 20 Hz due to the three-bond coupling to fluorine.
The quaternary cyclobutane carbon attached to both the aromatic ring and nitrile group appears at 45-50 ppm, while the other cyclobutane carbons resonate in the typical aliphatic region between 16-36 ppm [15]. The chemical shifts of these carbons reflect their proximity to the electron-withdrawing nitrile group, with the alpha carbon showing the greatest deshielding effect.
| Carbon Assignment | Chemical Shift (δ ppm) | Multiplicity (¹³C-¹⁹F coupling) |
|---|---|---|
| C≡N (nitrile carbon) | 118-120 | Singlet |
| C-1 (aromatic, ipso) | 140-145 | Singlet |
| C-2 (aromatic, Cl-bearing) | 155-160 | Doublet (J ≈ 20 Hz) |
| C-3 (aromatic) | 115-118 | Doublet (J ≈ 25 Hz) |
| C-4 (aromatic, F-bearing) | 160-165 | Doublet (J ≈ 245 Hz) |
| C-5 (aromatic) | 125-130 | Doublet (J ≈ 8 Hz) |
| C-6 (aromatic) | 130-135 | Singlet |
| Quaternary cyclobutane carbon | 45-50 | Singlet |
| Cyclobutane CH₂ (α) | 32-36 | Singlet |
| Cyclobutane CH₂ (β) | 20-24 | Singlet |
| Cyclobutane CH₂ (γ) | 16-20 | Singlet |
The mass spectrometric analysis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 227/229, showing the characteristic isotope pattern for a monochlorinated compound with a relative intensity of 15-25% [17] [18]. This moderate intensity is typical for aromatic nitriles containing halogen substituents, where the molecular ion exhibits reasonable stability due to aromatic stabilization.
The base peak in the mass spectrum appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺) formed through benzylic cleavage [19] [17]. This fragmentation represents the loss of the entire cyclobutanecarbonitrile substituent and reflects the stability of the aromatic cation. The phenyl cation formation is a common fragmentation pathway in aromatic compounds and serves as a diagnostic ion for phenyl-containing structures.
A significant fragmentation pathway involves the loss of the nitrile group, producing fragment ions at m/z 201/203 with relative intensities of 40-60%. This fragmentation occurs through alpha-cleavage adjacent to the nitrile group, reflecting the activating effect of the electron-withdrawing nitrile functionality [19] [18]. The resulting fragment retains the aromatic ring system and cyclobutane framework, providing structural information about the remaining molecular scaffold.
The loss of halogen atoms represents another characteristic fragmentation pattern. The loss of chlorine produces a fragment at m/z 192 with a relative intensity of 30-45%, while the loss of fluorine yields a fragment at m/z 208/210 with a relative intensity of 20-35% [17]. These fragmentations reflect the relative ease of halogen elimination, with chlorine loss being slightly more favorable than fluorine loss due to the stronger carbon-fluorine bond.
The chlorofluorophenyl fragment (C₆H₃ClF⁺) appears at m/z 147/149 with relative intensities of 60-80%, representing the retention of the substituted aromatic ring after loss of the cyclobutanecarbonitrile moiety [17]. This fragment provides direct evidence for the substitution pattern on the aromatic ring and serves as a characteristic ion for compounds containing this structural motif.
Cyclobutane ring fragmentation produces a cyclobutyl cation at m/z 55 with a relative intensity of 25-40%. This fragmentation involves cleavage of the bond connecting the cyclobutane ring to the aromatic system, followed by rearrangement to form the most stable cyclobutyl cation structure [19] [18]. The nitrile group fragmentation yields a characteristic fragment at m/z 26 (CN⁺) with a relative intensity of 10-20%, providing confirmation of the nitrile functionality.
| Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Process |
|---|---|---|---|
| M⁺- (Molecular ion) | 227/229 | 15-25 | Molecular ion peak with isotope pattern |
| [M-CN]⁺ | 201/203 | 40-60 | Loss of nitrile group |
| [M-Cl]⁺ | 192 | 30-45 | Loss of chlorine atom |
| [M-F]⁺ | 208/210 | 20-35 | Loss of fluorine atom |
| Phenyl cation | 77 | 100 | Benzylic cleavage, base peak |
| Chlorofluorophenyl⁺ | 147/149 | 60-80 | Aromatic fragment retention |
| Cyclobutyl cation | 55 | 25-40 | Cyclobutane ring fragmentation |
| Nitrile fragment | 26 | 10-20 | Nitrile group fragmentation |
While specific crystallographic data for 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile has not been reported in the literature, structural insights can be derived from related compounds and theoretical considerations. The molecular geometry is expected to feature a non-planar cyclobutane ring system due to the inherent ring strain associated with four-membered carbocycles [21].
The cyclobutane ring typically adopts a puckered conformation to minimize angle strain, with the ring puckering angle generally ranging from 20° to 30° from planarity [12] [21]. In the case of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile, the presence of the bulky aromatic substituent and the nitrile group would influence the degree of ring puckering and the overall molecular conformation.
The aromatic ring system is expected to be planar, with the halogen substituents lying in the plane of the benzene ring. The carbon-fluorine bond length is anticipated to be approximately 1.36 Å, while the carbon-chlorine bond length should be around 1.74 Å, reflecting the different atomic radii of the halogen atoms [22]. The nitrile group maintains its characteristic linear geometry with a carbon-nitrogen triple bond length of approximately 1.15 Å .
Crystallographic analysis of related cyclobutanecarbonitrile derivatives has revealed that the nitrile group typically adopts an orientation that minimizes steric interactions with the cyclobutane ring substituents [21]. The dihedral angle between the aromatic ring plane and the cyclobutane ring plane is expected to be influenced by both steric and electronic factors, with values typically ranging from 60° to 90°.
The intermolecular packing in the crystal structure would be influenced by weak van der Waals interactions, dipole-dipole interactions arising from the polar nitrile and carbon-halogen bonds, and potential halogen bonding interactions involving the chlorine and fluorine substituents [22] [23]. The presence of the electron-withdrawing nitrile group would enhance the electrophilic character of the aromatic ring, potentially influencing π-π stacking interactions in the solid state.